molecular formula C6H10O3S B6148252 3-methanesulfonylcyclopentan-1-one CAS No. 1491178-97-2

3-methanesulfonylcyclopentan-1-one

Cat. No.: B6148252
CAS No.: 1491178-97-2
M. Wt: 162.2
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Description

Properties

CAS No.

1491178-97-2

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylcyclopentan-1-one typically involves the introduction of a methanesulfonyl group to a cyclopentanone precursor. One common method involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-Methanesulfonylcyclopentan-1-one
  • Molecular Formula : C₆H₁₀O₃S
  • Molecular Weight : 162.21 g/mol
  • CAS Registry Number : 1491178-97-2

Structural Features This compound comprises a cyclopentanone backbone substituted with a methanesulfonyl group (-SO₂CH₃) at the 3-position. The sulfonyl group confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic or electrophilic reactions. Its ketone functionality enables participation in condensation and reduction reactions.

Comparative Analysis with Structurally Related Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound 1491178-97-2 C₆H₁₀O₃S 162.21 Ketone, Methanesulfonyl
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 Amino, Ester
3-Methyl-3-phenylcyclopentan-1-one 92013-10-0 C₁₂H₁₄O 174.24 Ketone, Phenyl, Methyl

Structural and Functional Differences

This compound vs. Reactivity: Sulfonyl groups stabilize negative charges, making this compound a better substrate for elimination or substitution reactions. In contrast, the amino group in Methyl 3-aminocyclopentanecarboxylate facilitates peptide coupling or Schiff base formation .

This compound vs. 3-Methyl-3-phenylcyclopentan-1-one

  • Steric and Electronic Effects : The phenyl and methyl substituents in the latter compound create steric hindrance and electron-donating effects, reducing ketone reactivity compared to the sulfonyl-substituted analog.
  • Applications : The phenyl group in 3-methyl-3-phenylcyclopentan-1-one enables π-π stacking in material science, while the sulfonyl group in this compound is advantageous in medicinal chemistry for binding to sulfonamide-targeted enzymes .

Physicochemical Properties

  • Polarity: this compound exhibits higher polarity (due to -SO₂CH₃) compared to 3-methyl-3-phenylcyclopentan-1-one, impacting solubility in polar solvents like DMSO or methanol .
  • Melting Point : Sulfonyl derivatives generally have higher melting points than esters or aryl-substituted ketones due to stronger intermolecular forces (e.g., dipole-dipole interactions).

Key Research Findings

  • Catalytic Applications : this compound demonstrates superior catalytic activity in palladium-mediated cross-coupling reactions compared to its phenyl-substituted analog, attributed to the sulfonyl group’s electron-withdrawing effect .
  • Toxicity Profile: Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols (e.g., skin/eye protection) due to its irritant properties, whereas sulfonyl derivatives like this compound show lower acute toxicity in preliminary assays .

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